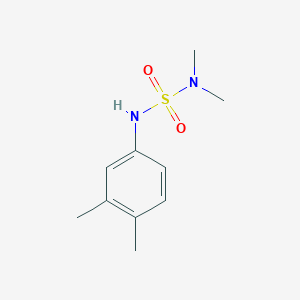![molecular formula C14H17N3O2 B5819292 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5819292.png)
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPT or MPTP and is a triazole-based chemical compound.
作用机制
The mechanism of action of MPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, MPT has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body.
Biochemical and Physiological Effects:
MPT has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, MPT has been shown to have antibacterial and antifungal activity, as well as potential anticancer and anti-Alzheimer's disease activity.
In agriculture, MPT has been shown to improve plant growth and yield, potentially by increasing the uptake of nutrients and water by the plant. Additionally, MPT has been studied for its potential use in the development of new materials, including polymers and coatings.
实验室实验的优点和局限性
One of the major advantages of using MPT in lab experiments is its versatility. It has been shown to have potential applications in a range of fields, including medicinal chemistry, agriculture, and material science. Additionally, MPT is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to using MPT in lab experiments. One limitation is its potential toxicity, particularly if used in high concentrations. Additionally, the mechanism of action of MPT is not fully understood, which can make it difficult to predict its effects in various applications.
未来方向
There are many potential future directions for research on MPT. In medicinal chemistry, further studies could focus on its potential use in the treatment of cancer and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of MPT and its potential toxicity.
In agriculture, future research could focus on optimizing the use of MPT as a plant growth regulator and improving crop yields. Finally, in material science, MPT could be studied further for its potential use in the development of new materials, including polymers and coatings.
Conclusion:
In conclusion, 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-1,2,4-triazole is a versatile chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in medicinal chemistry, agriculture, and material science. However, further research is needed to fully understand its mechanism of action and potential toxicity, and to optimize its use in various applications.
合成方法
The synthesis of MPT involves a series of steps that include the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with ethylene oxide to form 2-(2-methoxy-4-(1-propen-1-yl)phenoxy)ethanol. This intermediate is then reacted with triazole to form the final product, 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-1,2,4-triazole.
科学研究应用
MPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, MPT has been shown to have potential as an antifungal and antibacterial agent. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
In agriculture, MPT has been shown to have potential as a plant growth regulator, improving plant growth and yield. Additionally, MPT has been studied for its potential use in the development of new materials, including polymers and coatings.
属性
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-12-5-6-13(14(9-12)18-2)19-8-7-17-11-15-10-16-17/h3-6,9-11H,7-8H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYVAMKGLQEHKA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2C=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2C=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)



![N'-[2-(4-ethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5819270.png)

![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)


